![molecular formula C14H17N3O3 B14170701 Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate CAS No. 89221-09-0](/img/structure/B14170701.png)
Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol reacts with an appropriate leaving group.
Esterification: The final step involves the esterification of the phenoxy compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Conversion of the ester to an alcohol.
Substitution: Introduction of various substituents on the phenoxy ring.
Applications De Recherche Scientifique
Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
1,2,3-Triazole Derivatives: Compounds such as 1-ethyl-1H-1,2,3-triazole and 4-phenyl-1H-1,2,3-triazole share structural similarities.
Phenoxy Acetates: Compounds like phenoxyacetic acid and its esters are structurally related.
Uniqueness: Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate is unique due to the combination of the triazole ring and the phenoxyacetate moiety. This combination imparts specific chemical properties and potential biological activities that are not found in simpler triazole or phenoxy compounds.
Propriétés
Numéro CAS |
89221-09-0 |
|---|---|
Formule moléculaire |
C14H17N3O3 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
ethyl 2-[4-(1-ethyltriazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C14H17N3O3/c1-3-17-9-13(15-16-17)11-5-7-12(8-6-11)20-10-14(18)19-4-2/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
KCLQLPUVACUVIC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=N1)C2=CC=C(C=C2)OCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
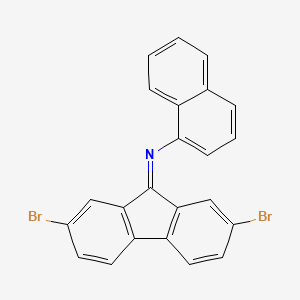



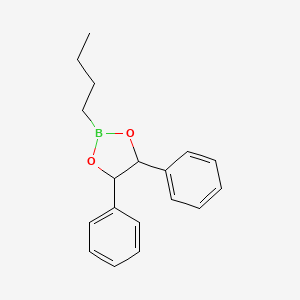
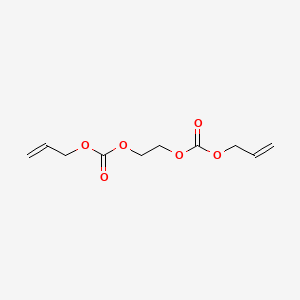
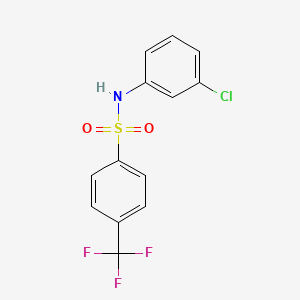
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
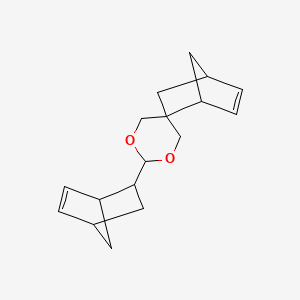
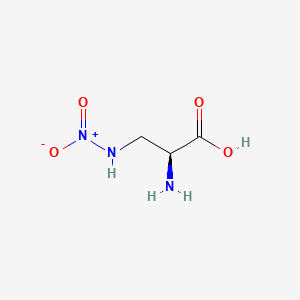
![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)

